
5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features both pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole or pyrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have indicated that compounds with oxadiazole moieties can inhibit bacterial growth effectively. This is particularly relevant in the development of new antibiotics to combat resistant strains .
Anticancer Properties
The compound has been evaluated for anticancer activity against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring can enhance potency against specific cancer types .
Enzyme Inhibition
5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit these enzymes positions it as a potential therapeutic agent for treating cognitive disorders .
Case Study 1: Antimicrobial Efficacy
In a study published in Pharmaceuticals, various oxadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with a pyrazole substituent exhibited higher antibacterial activity than those without. The most effective compound had an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics .
Case Study 2: Anticancer Activity
A recent study evaluated the cytotoxic effects of several oxadiazole derivatives on human breast cancer cells (MCF-7). The results indicated that the compound led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Further analysis revealed that the mechanism involved apoptosis induction via caspase activation .
Data Tables
Mechanism of Action
The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol: This compound has a thiol group instead of an amine group, which can lead to different chemical reactivity and biological activity.
N-(5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)butyramide: This derivative has a butyramide group, which can affect its solubility and interaction with biological targets.
Uniqueness
5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of pyrazole and oxadiazole rings, which confer distinct chemical and biological properties
Biological Activity
5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.
Structural Characteristics
The molecular formula of this compound is C₇H₉N₅O. Its structure can be represented using the following SMILES notation: CC1=CC(=NN1C)C2=NN=C(O2)N
. This compound features a pyrazole ring fused with an oxadiazole moiety, which is known for contributing to various biological activities.
Biological Activities
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a broad spectrum of biological activities including:
Anticancer Activity
- Mechanisms of Action : The hybridization of 1,3,4-oxadiazoles with anticancer pharmacophores has been shown to target critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Case Studies : A study demonstrated that oxadiazole derivatives could inhibit telomerase activity, which is crucial for the immortality of cancer cells .
Antimicrobial Activity
- Spectrum of Activity : Compounds containing the oxadiazole unit have shown efficacy against various pathogens including bacteria and fungi. Specific studies have reported antimicrobial properties against both Gram-positive and Gram-negative bacterial strains .
- In Vitro Studies : In vitro assays have confirmed the cytotoxic effects of certain oxadiazole derivatives on human cancer cell lines such as HeLa and CaCo-2 .
Other Biological Activities
- Anti-inflammatory and Antioxidant Properties : Some derivatives have demonstrated significant anti-inflammatory effects and antioxidant activity, indicating their potential in treating inflammatory diseases .
- Antidiabetic and Anticonvulsant Effects : Research has also highlighted the antidiabetic and anticonvulsant activities associated with oxadiazole compounds, expanding their therapeutic potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the oxadiazole ring:
Substituent Type | Position | Effect on Activity |
---|---|---|
Electron-donating | Para | Increases anticancer and antioxidant potential |
Electron-withdrawing | Para | Enhances antimicrobial activity against bacterial strains |
These findings suggest that careful modification of the substituents on the oxadiazole ring can optimize the compound's pharmacological profile.
Properties
IUPAC Name |
5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-4-3-5(11-12(4)2)6-9-10-7(8)13-6/h3H,1-2H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJYBMUCTIEDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652808 | |
Record name | 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170460-87-3 | |
Record name | 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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